molecular formula C4H6ClNO2S B6619010 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride CAS No. 765962-52-5

2,5-dihydro-1H-pyrrole-1-sulfonyl chloride

Cat. No. B6619010
CAS RN: 765962-52-5
M. Wt: 167.61 g/mol
InChI Key: WAGQSSDKRAVDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydro-1H-pyrrole-1-sulfonyl chloride (DHPSC) is an important organic compound used in the synthesis of many organic molecules. It is a versatile reagent that can be used in a variety of applications, from drug synthesis to materials science. DHPSC is an important organic intermediate in the synthesis of many compounds, including drugs, pesticides, and other organic molecules. DHPSC has been used in the synthesis of many drugs, including antifungal agents, anti-inflammatory drugs, and antibiotics. It is also used in the synthesis of materials, such as polymers and dyes. DHPSC is a highly reactive compound, and its reactivity can be used to synthesize a wide variety of compounds.

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is based on its reactivity. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is a highly reactive compound, and its reactivity can be used to synthesize a wide variety of compounds. The reactivity of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is based on its ability to form covalent bonds with other molecules. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride can form covalent bonds with molecules such as alcohols, amines, and carboxylic acids. This reactivity allows 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride to be used in the synthesis of a wide variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride are not well understood. However, it is known that 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride can be used in the synthesis of drugs, such as antifungal agents, anti-inflammatory drugs, and antibiotics. It is also known that 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride can be used in the synthesis of materials, such as polymers and dyes. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has also been used in the synthesis of peptides, as well as for the synthesis of peptide-based drugs.

Advantages and Limitations for Lab Experiments

2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has several advantages and limitations when used in laboratory experiments. One of the main advantages of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is its reactivity. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is a highly reactive compound, and its reactivity can be used to synthesize a wide variety of compounds. This reactivity allows 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride to be used in the synthesis of a wide variety of compounds. However, 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is also a highly toxic compound, and it should be handled with care in the laboratory.

Future Directions

There are several potential future directions for the use of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride. One potential future direction is the use of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride in the synthesis of peptide-based drugs. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has already been used in the synthesis of peptides, and this could be extended to the synthesis of peptide-based drugs. Another potential future direction is the use of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride in the synthesis of materials, such as polymers and dyes. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has already been used in the synthesis of materials, and this could be extended to the synthesis of a wide variety of materials. Additionally, 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride could be used in the synthesis of organic molecules, such as amino acids and carbohydrates. Finally, 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride could be used in the synthesis of drugs, such as antifungal agents, anti-inflammatory drugs, and antibiotics.

Synthesis Methods

The synthesis of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride can be achieved through several methods. The most commonly used method is the reaction of 2,5-dihydro-1H-pyrrole-1-sulfonic acid (DHPSA) with thionyl chloride (SOCl2). This method is simple and efficient, and yields high yields of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride. In this method, DHPSA is reacted with SOCl2 in a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature and yields a high yield of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride.

Scientific Research Applications

2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as antifungal agents, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of materials, such as polymers and dyes. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has been used in the synthesis of peptides, as well as for the synthesis of peptide-based drugs. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has also been used in the synthesis of organic molecules, such as amino acids and carbohydrates.

properties

IUPAC Name

2,5-dihydropyrrole-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGQSSDKRAVDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dihydro-1H-pyrrole-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.